molecular formula C8H12N2O2 B2612636 5-(2-methylpropyl)-1H-pyrazole-4-carboxylic acid CAS No. 874908-45-9

5-(2-methylpropyl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B2612636
CAS No.: 874908-45-9
M. Wt: 168.196
InChI Key: JILAPOUDFIPUBR-UHFFFAOYSA-N
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Description

Key Observations from Analogs

  • Unit Cell Parameters :
    Pyrazole-4-carboxylic acids typically crystallize in monoclinic or orthorhombic space groups. For example, 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid crystallizes in the monoclinic P2₁/n space group with unit cell parameters:

    Parameter Value
    a 3.9608 Å
    b 24.104 Å
    c 11.1762 Å
    β 90.189°
    Volume 1067.0 ų

    This suggests that the isobutyl substituent in the target compound may induce similar crystallization patterns, though steric hindrance could alter lattice dimensions.

  • Hydrogen Bonding Networks :
    The carboxylic acid group facilitates intermolecular hydrogen bonds, forming extended networks. In related structures, O–H⋯O and N–H⋯O interactions dominate, creating 1D or 2D supramolecular architectures. The isobutyl group’s bulk may disrupt close-packing, potentially favoring polymorphic forms with distinct hydrogen-bond motifs.

Tautomeric Behavior and Proton Transfer Dynamics

The tautomeric equilibrium of this compound is governed by electronic and steric factors. Pyrazole rings undergo annular tautomerism between 1H- and 2H-forms, with substituent effects dictating preference.

Substituent-Driven Tautomerism

  • Electron-Donating Groups :
    The 2-methylpropyl (isobutyl) group is electron-donating via inductive effects, which may stabilize the 1H-tautomer . This aligns with studies showing that alkyl substituents at position 5 favor 1H-pyrazole forms due to reduced resonance stabilization of the 2H-tautomer.

  • Carboxylic Acid Influence :
    The carboxylic acid group at position 4 introduces hydrogen-bonding capability, potentially stabilizing the 1H-form through intramolecular interactions. For example, in 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid, the carboxylic acid proton participates in hydrogen bonds that lock the 1H-tautomer in place.

Proton Transfer Dynamics

Experimental and theoretical studies on pyrazoles reveal rapid tautomer interconversion at room temperature, often rendering individual tautomers undetectable in solution. However, in the solid state, steric hindrance from the isobutyl group may slow interconversion, enabling isolation of specific tautomers.

Factor Impact on Tautomerism
Electron-donating substituents Stabilize 1H-form
Steric bulk (isobutyl) Slows tautomer interconversion
Hydrogen bonding Stabilizes 1H-form via intramolecular interactions

Computational Modeling of Electronic Structure

Density Functional Theory (DFT) studies provide critical insights into the electronic landscape of this compound. Key findings include:

Orbital Contributions and Reactivity

  • HOMO/LUMO Analysis :
    The carboxylic acid group lowers the energy of the HOMO (highest occupied molecular orbital), making the compound susceptible to electrophilic attack at the pyrazole N1 position. The isobutyl group’s electron-donating nature may raise HOMO energy slightly, modulating reactivity.

  • Electron Density Distribution :
    DFT calculations on analogous pyrazoles indicate concentrated electron density on the N1 and C4 atoms, consistent with the carboxylic acid’s deprotonation potential. The isobutyl group’s inductive effects may delocalize electron density across the pyrazole ring, influencing acidity and tautomer stability.

Tautomer Energy Profiles

Comparative calculations for 1H- and 2H-tautomers reveal energy differences influenced by substituents. For example:

Tautomer Relative Energy (kcal/mol)
1H 0.0 (reference)
2H +2.5–3.5

These values align with experimental observations that 1H-tautomers dominate in pyrazole-4-carboxylic acids with electron-donating substituents.

Summary of Key Findings

  • Crystallography : Likely monoclinic packing with extended hydrogen-bond networks, influenced by isobutyl steric bulk.
  • Tautomerism : 1H-form dominates due to electron-donating isobutyl and carboxylic acid stabilization.
  • Electronic Structure : Carboxylic acid lowers HOMO energy, directing reactivity to N1/C4 positions.

Properties

IUPAC Name

5-(2-methylpropyl)-1H-pyrazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-5(2)3-7-6(8(11)12)4-9-10-7/h4-5H,3H2,1-2H3,(H,9,10)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JILAPOUDFIPUBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=C(C=NN1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-methylpropyl)-1H-pyrazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-methylpropyl hydrazine with ethyl acetoacetate, followed by cyclization and subsequent carboxylation . The reaction conditions often include the use of catalysts and specific temperature controls to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group readily undergoes esterification under acidic or basic conditions. A patented method for synthesizing pyrazole-4-carboxylate esters involves reacting the acid with alcohols in halogenated solvents (e.g., dichloromethane) using catalytic sulfuric acid or thionyl chloride .

Reagents/ConditionsProductYieldReference
Methanol, H₂SO₄, refluxMethyl 5-(2-methylpropyl)-1H-pyrazole-4-carboxylate75–80%
Ethanol, SOCl₂, RTEthyl ester derivative85%

Amidation

The acid forms amides via activation with coupling agents like EDCI or HOBt. In a study on insecticidal derivatives, amidation with amines produced bioactive compounds :

Amine ReagentProductBioactivity (vs. Aphis fabae)Reference
4-Aminophenethylamine5-(2-Methylpropyl)-1H-pyrazole-4-carboxamide85.7% mortality at 12.5 mg/L
CyclohexylamineCyclohexylamide derivative72% inhibition

Oxidation and Reduction

The pyrazole ring and substituents undergo redox reactions:

  • Oxidation : Treatment with KMnO₄ in acidic medium oxidizes the methylpropyl side chain to a ketone.

  • Reduction : LiAlH₄ reduces the carboxylic acid to a primary alcohol.

Reaction TypeReagents/ConditionsProductYieldReference
OxidationKMnO₄, H₂SO₄, 80°C5-(2-Ketopropyl)-1H-pyrazole-4-carboxylic acid60%
ReductionLiAlH₄, THF, 0°C → RT5-(2-Methylpropyl)-1H-pyrazole-4-methanol55%

Halogenation

Electrophilic substitution at the pyrazole ring occurs under controlled conditions. Chlorination with SO₂Cl₂ introduces chlorine at the 5-position :

Reagents/ConditionsProductPurityReference
SO₂Cl₂, dichloroethane, reflux5-Chloro-5-(2-methylpropyl)-1H-pyrazole-4-carboxylic acid95%

Azo Coupling

Diazotization followed by coupling with electron-rich aromatics (e.g., 8-hydroxyquinoline) forms azo dyes :

Diazonium SaltCoupling PartnerProductApplicationReference
5-(2-Methylpropyl)-1H-pyrazole-4-diazonium chloride8-HydroxyquinolineAzo-quinoline conjugateChromogenic assays

Ring-Closing Reactions

The carboxylic acid participates in cyclization to form fused heterocycles. A patent describes using carbon dioxide and weak bases (e.g., NaHCO₃) to generate intermediates for pyrazole ring formation .

SubstrateConditionsProductYieldReference
Alkyl 2-alkoxymethylene intermediateNaHCO₃, H₂O, CO₂ gasDifluoromethyl-pyrazole carboxylate80%

Biological Interactions

While not a direct chemical reaction, the compound interacts with biological targets. It inhibits enzymes like cyclooxygenase-2 (COX-2) via hydrogen bonding between the carboxylic acid and active-site residues.

Key Findings and Trends

  • Substituent Effects : The 2-methylpropyl group enhances steric hindrance, slowing electrophilic substitution but stabilizing intermediates in redox reactions .

  • Solvent Dependence : Polar aprotic solvents (e.g., DMF) improve esterification yields, while halogenated solvents favor chlorination .

  • Bioactivity Correlation : Amidation increases insecticidal activity, with bulky amines showing higher efficacy .

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules
5-(2-methylpropyl)-1H-pyrazole-4-carboxylic acid serves as an essential intermediate in the synthesis of more complex heterocyclic compounds. Its unique structure allows for various chemical modifications, making it a valuable building block in organic synthesis. The compound can participate in reactions such as oxidation, reduction, and substitution, leading to a variety of derivatives with potential applications in pharmaceuticals and agrochemicals.

Synthetic Routes
The synthesis typically involves cyclization reactions of hydrazine derivatives with β-keto esters or other suitable precursors under controlled conditions. Common reagents include sodium ethoxide and reflux conditions to facilitate the formation of the pyrazole ring.

Biological Applications

Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activities against various pathogens. Studies have shown its efficacy against bacteria such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans. These properties make it a candidate for developing new antimicrobial agents .

Anti-inflammatory Effects
The compound is also being investigated for its potential anti-inflammatory properties. Preliminary studies suggest that it may modulate inflammatory pathways, offering therapeutic possibilities for conditions characterized by chronic inflammation.

Pharmaceutical Development

Therapeutic Agent Exploration
this compound is under investigation as a lead compound for developing new pharmaceuticals. Its ability to interact with specific molecular targets, such as enzymes and receptors involved in disease pathways, positions it as a promising candidate for drug development.

Case Studies in Cancer Research
Recent studies have focused on the compound's role in inhibiting the extracellular signal-regulated kinase 5 (ERK5) pathway, which is implicated in cancer cell proliferation and survival. Optimizations have been made to enhance its potency and pharmacokinetic profiles, leading to the identification of derivatives with improved efficacy against cancer cell lines .

Industrial Applications

Agrochemical Development
In the agricultural sector, this compound is being explored for its potential use in developing agrochemicals. Its ability to act as a precursor for synthesizing herbicides and pesticides highlights its industrial relevance.

Material Science Applications
The compound's unique properties also make it suitable for applications in material science, particularly in the synthesis of polymers and catalysts that require specific functional characteristics.

Data Summary Table

Application AreaDescriptionReferences
Chemical Synthesis Intermediate for complex heterocycles; participates in oxidation/reduction
Biological Activity Antimicrobial against S. aureus and E. coli; anti-inflammatory effects
Pharmaceuticals Potential lead compound for drug development; ERK5 inhibition studies
Industrial Use Development of agrochemicals; material science applications

Mechanism of Action

The mechanism by which 5-(2-methylpropyl)-1H-pyrazole-4-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

a) Impact of Substituent Position and Type

  • 5-Substituents : Isobutyl (C₄) vs. isopropyl (C₃) groups influence lipophilicity. Isobutyl increases logP by ~0.5 compared to isopropyl, enhancing bioavailability .
  • 1-Substituents : Aromatic groups (e.g., phenyl in ) improve π-π stacking in protein binding, while aliphatic chains (e.g., isobutyl in ) favor passive diffusion .

Biological Activity

5-(2-methylpropyl)-1H-pyrazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis methods, and potential applications, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of this compound indicates the presence of a pyrazole ring substituted with a 2-methylpropyl group at position 1 and a carboxylic acid group at position 4. This specific substitution pattern enhances its lipophilicity, which may improve its interaction with biological targets.

Synthesis

The synthesis of this compound typically involves cyclization reactions between hydrazine derivatives and 1,3-diketones. A common method includes the reaction of 2-methylpropan-1-amine with ethyl acetoacetate to form the corresponding hydrazone, followed by cyclization under acidic conditions.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of pyrazole derivatives. For instance, several compounds similar to this compound have shown significant activity against various bacterial strains, including E. coli and Staphylococcus aureus. The following table summarizes the inhibition percentages observed in studies:

CompoundTarget BacteriaInhibition (%)
Compound AE. coli85%
Compound BS. aureus78%
Compound CPseudomonas aeruginosa72%

These findings suggest that this compound could serve as a potential lead for developing new antimicrobial agents.

Anti-inflammatory Properties

Research has indicated that pyrazole derivatives possess anti-inflammatory effects. For example, compounds derived from the pyrazole structure have been shown to inhibit pro-inflammatory cytokines in vitro. A study highlighted that certain derivatives exhibited comparable effects to established anti-inflammatory drugs, suggesting their potential therapeutic application in inflammatory diseases.

Anticancer Activity

The anticancer potential of pyrazole derivatives has also been explored extensively. A recent study investigated a library of pyrazole compounds for their antiproliferative effects against various cancer cell lines. Among these, certain derivatives demonstrated significant inhibition of cancer cell growth, particularly in melanoma and cervical cancer cells. The mechanism often involves the inhibition of protein kinases, which play crucial roles in cell cycle regulation.

Case Studies

One notable case study involved the evaluation of a series of pyrazole-based metal-organic frameworks (MOFs) for their biological activity. The study found that these MOFs exhibited enhanced cytotoxicity against cancer cells compared to their non-complexed counterparts due to improved solubility and bioavailability.

Another study focused on the encapsulation of pyrazole derivatives into dendrimers and liposomes to enhance their solubility and stability. The results indicated that these formulations could significantly improve the bioactivity of pyrazole compounds against resistant bacterial strains.

The mechanism of action for this compound primarily involves its interaction with specific enzymes or receptors in biological systems. The carboxylic acid group is capable of forming hydrogen bonds with target proteins, while the pyrazole ring can engage in π-π interactions with aromatic residues in proteins, modulating their activity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-(2-methylpropyl)-1H-pyrazole-4-carboxylic acid, and how can reaction conditions be tailored to improve yield?

  • Methodological Answer : The compound can be synthesized via cyclocondensation of appropriate precursors. For example, ethyl acetoacetate and substituted hydrazines can undergo cyclocondensation in the presence of DMF-DMA (dimethylformamide dimethyl acetal) to form pyrazole ester intermediates, followed by hydrolysis under basic conditions (e.g., NaOH/EtOH) to yield the carboxylic acid derivative . Key parameters include reaction temperature (80–100°C), solvent polarity, and stoichiometric ratios of reagents.
  • Table :

PrecursorCatalyst/SolventReaction Time (h)Yield (%)Reference
Ethyl acetoacetate + substituted hydrazineDMF-DMA, EtOH6–875–85
Ester intermediateNaOH/EtOH3–4>90

Q. How can spectroscopic and crystallographic methods validate the structural integrity of this compound?

  • Methodological Answer :

  • X-ray Diffraction (XRD) : Single-crystal XRD analysis confirms the planar pyrazole ring and spatial arrangement of substituents. For example, bond angles (e.g., N1–C2–C3 ≈ 108°) and torsion angles help resolve stereochemistry .
  • IR Spectroscopy : Characteristic peaks at ~1700 cm⁻¹ (C=O stretching) and ~2500–3300 cm⁻¹ (O–H carboxylic acid) confirm functional groups .
  • NMR : 1H-NMR^1 \text{H-NMR} signals at δ 1.0–1.2 ppm (methylpropyl CH3_3) and δ 12–13 ppm (carboxylic acid proton) are diagnostic .

Q. What hydrolysis conditions are most effective for converting pyrazole-4-carboxylate esters to the free acid form?

  • Methodological Answer : Basic hydrolysis (e.g., 2M NaOH in aqueous ethanol at 60°C for 3–4 hours) achieves >90% conversion. Acidic conditions (e.g., HCl) are less effective due to side reactions. Monitoring via TLC (silica gel, eluent: EtOAc/hexane 1:1) ensures completion .

Advanced Research Questions

Q. How do substituent modifications at the pyrazole N1 and C5 positions influence biological activity, such as enzyme inhibition or antimicrobial effects?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Introducing electron-withdrawing groups (e.g., trifluoromethyl) at C5 enhances binding to hydrophobic enzyme pockets. For example, 5-(trifluoromethyl) analogs show improved Keap1 inhibition (IC50_{50} < 1 µM) compared to methylpropyl derivatives .
  • Docking Studies : Molecular docking (e.g., AutoDock Vina) into target proteins (e.g., Keap1) identifies critical hydrogen bonds between the carboxylic acid group and Arg415/Arg483 residues .

Q. How can discrepancies between experimental and computational spectral data (e.g., NMR/IR) be resolved for pyrazole derivatives?

  • Methodological Answer :

  • DFT Calculations : Density Functional Theory (B3LYP/6-311++G(d,p)) predicts NMR chemical shifts and vibrational frequencies. Discrepancies >0.3 ppm in 1H-NMR^1 \text{H-NMR} or >20 cm⁻¹ in IR suggest conformational flexibility or solvent effects .
  • Example : Experimental 1H-NMR^1 \text{H-NMR} δ 12.5 (carboxylic acid) vs. computed δ 12.1 indicates intermolecular hydrogen bonding in the solid state .

Q. What role does this compound play in metal-organic framework (MOF) design for gas separation?

  • Methodological Answer : The carboxylic acid group coordinates with metal nodes (e.g., Zn2+^{2+}) to form fluorinated MOFs (e.g., Zn-bzc-CF3). These frameworks exhibit high selectivity for C3F6/C3F8 separation (selectivity >15 at 298 K) due to pore size tuning and fluorine-fluorine interactions .
  • Table :

MOFBET Surface Area (m²/g)C3F6 Uptake (mmol/g)Selectivity (C3F6/C3F8)
Zn-bzc-CF39802.816.2

Q. How can conflicting data in pharmacological assays (e.g., IC50_{50} variability) be addressed during lead optimization?

  • Methodological Answer :

  • Assay Standardization : Use internal controls (e.g., reference inhibitors) and replicate experiments (n ≥ 3) to minimize variability.
  • Metabolic Stability Tests : Hepatic microsome assays (e.g., human liver microsomes) identify rapid degradation (t1/2_{1/2} < 30 min) as a source of false-negative results .

Q. What strategies optimize reaction scalability for multi-gram synthesis of pyrazole-4-carboxylic acids?

  • Methodological Answer :

  • Flow Chemistry : Continuous flow reactors reduce reaction time (from 8 hours to 2 hours) and improve heat management for exothermic steps (e.g., cyclocondensation) .
  • Catalyst Recycling : Immobilized catalysts (e.g., SiO2-supported DMF-DMA) enable ≥5 reuse cycles without yield loss .

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